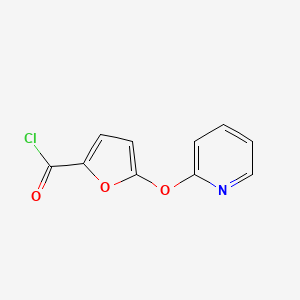
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is an organic compound with a complex structure that includes an amino group, a dimethylpropyl group, and a methylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of 2-methylaniline with a chiral amine, such as (S)-1-amino-2,2-dimethylpropane, under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the product. The use of automated systems can also improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
科学研究应用
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (S)-4-(1-amino-2,2-dimethylpropyl)aniline
- 6-[(1S)-1-amino-2,2-dimethylpropyl]pyridin-2-amine
- Benzenemethanol, α-[(1S)-1-amino-2,2-dimethylpropyl]-, (αR)-
Uniqueness
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is unique due to its specific substitution pattern on the aromatic ring and the presence of the chiral center. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
3-[(1S)-1-amino-2,2-dimethylpropyl]-2-methylaniline |
InChI |
InChI=1S/C12H20N2/c1-8-9(6-5-7-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m1/s1 |
InChI 键 |
LFIVGAAHZMYDMT-LLVKDONJSA-N |
手性 SMILES |
CC1=C(C=CC=C1N)[C@H](C(C)(C)C)N |
规范 SMILES |
CC1=C(C=CC=C1N)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



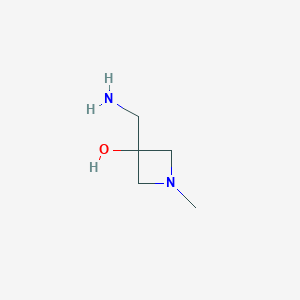
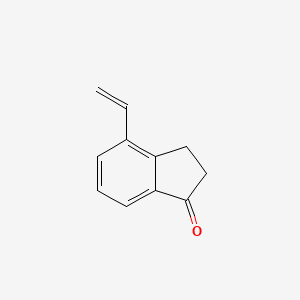
![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
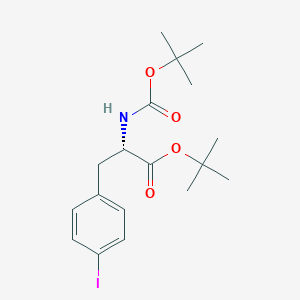
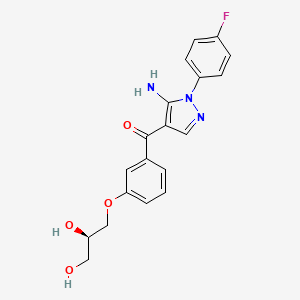
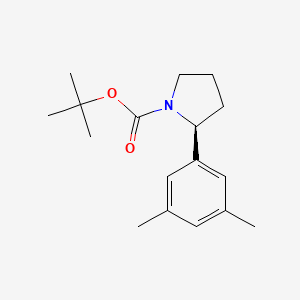

![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)

![(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)

